cis-3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile
Description
Properties
CAS No. |
40954-70-9 |
|---|---|
Molecular Formula |
C11H6N2O4 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
(E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H6N2O4/c12-7-8(10-2-1-5-16-10)6-9-3-4-11(17-9)13(14)15/h1-6H/b8-6+ |
InChI Key |
PACITJPDWOXPSA-SOFGYWHQSA-N |
Isomeric SMILES |
C1=COC(=C1)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
The most common and effective method to prepare cis-3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile is via a Knoevenagel condensation between 5-nitrofurfural and 2-furylacetonitrile or related active methylene compounds.
- Reaction conditions: Typically, the condensation is catalyzed by weak bases such as piperidine or triethylamine in solvents like ethanol or acetic acid.
- Mechanism: The aldehyde group of 5-nitrofurfural condenses with the methylene group adjacent to the nitrile in 2-furylacetonitrile, forming the acrylonitrile double bond.
- Stereoselectivity: The reaction favors the formation of the cis (Z) isomer due to intramolecular hydrogen bonding between the nitrile and the nitro or furan oxygen atoms, stabilizing the Z-configuration.
Research findings:
A study by Végh et al. (1977) demonstrated the preparation of both cis- and trans-isomers of 3-(5-nitro-2-furyl)acrylonitrile by reacting 5-nitrofurfural derivatives with appropriate nucleophiles under mild conditions in aqueous acetone, achieving good yields and stereoselectivity.
Michael Addition and Tandem Reactions
Recent advances have introduced one-pot tandem reactions combining Knoevenagel condensation with Michael addition and subsequent cyclization steps to yield functionalized acrylonitriles with high selectivity.
- Process: The reaction involves the condensation of aroylacetonitriles with arylglyoxals under base catalysis (e.g., triethylamine) and oxidants like tert-butyl hydroperoxide (TBHP) in toluene at elevated temperatures (~70 °C).
- Outcome: This method produces Z-selective 2-furanyl acrylonitriles with functional groups tolerated, including nitro substituents.
- Advantages: The tandem approach allows for efficient synthesis with fewer purification steps and good yields (45–76%).
| Entry | Substrate | Yield (%) | Notes |
|---|---|---|---|
| 3e | Nitro-substituted arylglyoxal | 45-50 | Slightly lower yield due to electron-withdrawing effect |
| 3f | Other electron-withdrawing groups | 48-55 | Comparable yields with functional group tolerance |
This method was reported by a 2018 study in ACS Omega, highlighting the stability of the Z-isomer due to intramolecular hydrogen bonding.
Preparation of Key Intermediate β-(5-Nitro-2-furyl)acrolein
The synthesis of this compound often requires the intermediate β-(5-nitro-2-furyl)acrolein, which is prepared by the condensation of 5-nitrofurfural with acetaldehyde.
- Catalysts: Secondary amines such as diethanolamine or dimethylamine are used as catalysts.
- Solvent: The reaction is carried out in aliphatic carboxylic acids (acetic acid, propionic acid) or their aqueous solutions.
- Conditions: Molar ratios of 5-nitrofurfural to acetaldehyde range from 1:1 to 1:2, with temperatures between -10 °C and 90 °C, typically 10–80 °C.
- Yield: Yields range from 45% to 80%, with the product obtained as a fine crystalline solid.
Example data from patent literature:
| Parameter | Value |
|---|---|
| 5-Nitrofurfural amount | 1 mol (148.4 g) |
| Acetaldehyde amount | 1.6–1.8 mol (72.8 g) |
| Catalyst | 0.02–0.2 mol diethanolamine |
| Solvent | 60% Acetic acid aqueous solution |
| Temperature | 5–65 °C |
| Reaction time | 150 min stirring at 60–65 °C |
| Yield | 53% (88.6 g) |
| Melting point | 111.5–113.5 °C |
This intermediate is then further reacted to form the target acrylonitrile compound.
Alternative Methods and Notes
- Substitution reactions: The brominated derivatives of 3-(5-nitro-2-furyl)acrylonitrile can be prepared and then subjected to nucleophilic substitution to introduce various groups, including nitriles, under mild conditions.
- Purification: The products are typically purified by recrystallization or column chromatography using ethyl acetate/hexane mixtures.
- Isomer separation: Both cis and trans isomers can be separated by chromatographic techniques or selective crystallization.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Knoevenagel Condensation | 5-Nitrofurfural + 2-furylacetonitrile | Base catalyst, ethanol or acetic acid, mild heating | 50–70 | Favors cis isomer via intramolecular H-bonding |
| One-pot Tandem Reaction | Aroylacetonitrile + arylglyoxal | TEA, TBHP, toluene, 70 °C, 4–6 h | 45–76 | Functional group tolerant, Z-selective |
| β-(5-Nitro-2-furyl)acrolein intermediate | 5-Nitrofurfural + acetaldehyde + secondary amine | Acetic acid solvent, 5–65 °C, 150 min | 45–80 | Key intermediate for further synthesis |
| Nucleophilic substitution | Brominated acrylonitrile derivatives | Mild aqueous acetone, potassium thiocyanate | Moderate | Allows functional group diversification |
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Mutagenicity Testing
One of the primary applications of cis-3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile is in mutagenicity testing, specifically the Ames test. This compound serves as a positive control to evaluate the mutagenic potential of various substances. In this context, it has been demonstrated that AF-2 induces chromosomal aberrations in mammalian cells, indicating its mutagenic properties.
Table 1: Mutagenicity Test Results
| Test Organism | Concentration (µg/plate) | Result |
|---|---|---|
| TA98 | 0.1 | Positive |
| TA100 | 0.01 | Positive |
| WP2uvrA | 0.01 | Positive |
The results indicate that AF-2 effectively induces mutations in bacterial strains without the need for metabolic activation (S-9 mix) .
Food Safety and Preservation
AF-2 is utilized as a food preservative in Japan, particularly for its ability to inhibit microbial growth. Research has shown that it can have acute cytogenetic effects on rat bone marrow cells, raising concerns about its safety as a food additive. The compound was found to induce chromosomal aberrations similar to those caused by known carcinogens .
Table 2: Cytogenetic Effects of AF-2
| Administration Route | Dose Range (mg/kg) | Observed Effects |
|---|---|---|
| Intraperitoneal | 240 | Peak aberrant metaphase cells at 6h |
| Oral | 30-240 | Chromatid breaks and chromosome damage |
These findings suggest that while AF-2 is effective as a preservative, its potential genetic hazards necessitate careful evaluation of its use in food products .
Chemical Synthesis
This compound is also involved in organic synthesis processes where it acts as an intermediate in the production of various pharmaceuticals and agrochemicals. Its unique structural features enable it to participate in reactions that yield biologically active compounds.
Table 3: Synthesis Applications
| Application | Reaction Type | Product Type |
|---|---|---|
| Pharmaceutical intermediates | Nitration and condensation reactions | Anticancer agents |
| Agrochemical synthesis | Polymerization | Pesticides |
This versatility makes AF-2 a valuable compound in synthetic chemistry, contributing to the development of new therapeutic agents .
Case Study 1: Ames Test Validation
In a study aimed at validating the Ames test using AF-2, researchers demonstrated its effectiveness as a positive control by comparing it with other known mutagens. The study confirmed that AF-2 produced significant mutagenic responses across multiple bacterial strains, reinforcing its utility in genetic toxicity screening .
Case Study 2: Food Safety Assessment
A comprehensive assessment was conducted on the cytogenetic effects of AF-2 when used as a food preservative. The study highlighted the need for regulatory scrutiny due to the observed chromosomal damage in mammalian cells, leading to recommendations for reevaluating its safety profile in food applications .
Mechanism of Action
The mechanism of action for (E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with cellular components, leading to the disruption of cellular processes. The nitrofuran moiety is known to form reactive intermediates that can damage DNA or proteins.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine
2-Furanacrylonitrile (cis/trans mixture)
Mechanistic and Toxicological Differences
- Nitro Group Positioning: The 5-nitro-2-furyl moiety is common in all analogs, but its conjugation with different heterocycles (thiazole, oxadiazine) or acrylonitrile alters metabolic activation. For example: N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide undergoes metabolic nitro-reduction, generating reactive intermediates that damage bladder epithelium DNA . 5-Acetamido-3-(5-nitro-2-furyl)-oxadiazine likely targets vascular endothelia due to oxadiazine’s stability, leading to hepatic and mesenteric tumors . However, the cis-configuration could reduce metabolic activation compared to trans isomers (noted in 2-Furanacrylonitrile mixtures) .
Tissue Specificity :
- Thiazole/formamide derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) localize to urinary bladder epithelium due to urinary excretion patterns.
- Oxadiazine analogs (e.g., 5-acetamido-3-(5-nitro-2-furyl)-oxadiazine) distribute widely, affecting liver and mesentery .
- Acrylonitrile-containing compounds (e.g., cis-3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile) may exhibit broader tissue penetration but require specific metabolic activation pathways.
Carcinogenic Potency and Latency
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide: Rapid carcinogenesis (tumors detectable at 9 weeks; 3–7 cm tumors by 45 weeks) .
- 5-Acetamido-3-(5-nitro-2-furyl)-oxadiazine : Slower onset (28 weeks for tumor development) but 100% incidence .
- This compound: No direct data, but acrylonitrile’s electrophilicity suggests comparable or higher reactivity than formamide or oxadiazine derivatives.
Biological Activity
cis-3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile is a compound of interest due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by research findings and data tables.
The compound belongs to the family of furan derivatives, which are known for their pharmacological significance. The structure includes two furan rings and a nitrile group, which contribute to its biological activity.
Biological Activity
1. Antitumor Activity
Research has indicated that furan derivatives exhibit significant antitumor properties. In a study evaluating various furan compounds, this compound demonstrated moderate cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted on the compound's effect on human breast cancer cells (MCF-7) showed an IC50 value of 25 µM, indicating effective inhibition of cell proliferation. The study highlighted that the compound could induce apoptosis through the activation of caspase pathways .
2. Clastogenic Effects
The compound has been evaluated for its clastogenic potential using the micronucleus test in animal models. In vivo studies revealed that this compound is a weak clastogen, with increased frequencies of micronucleated reticulocytes observed in treated mice .
| Strain | Treatment Type | Micronucleated Reticulocytes (%) |
|---|---|---|
| ICR | Double Dose | 1.5 |
| CD-1 | Triple Dose | 1.8 |
| MS/Ae | Double Dose | 4.0 |
| Sprague-Dawley | Double Dose | 1.2 |
This data suggests that while the compound has some mutagenic potential, its effects are relatively mild compared to stronger mutagens.
3. Antimicrobial Activity
Furan derivatives are also recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
In vitro testing against E. coli revealed a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells.
- DNA Interaction: Its clastogenic effects suggest interaction with DNA, leading to chromosomal damage.
- Antimicrobial Action: The presence of nitro groups may contribute to its ability to disrupt bacterial cell membranes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing cis-3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 5-nitro-2-furaldehyde and 2-furylacetonitrile derivatives. Reaction optimization should focus on:
- Catalyst selection : Use amine catalysts (e.g., piperidine) to enhance enolate formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nitro-group reactivity .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product suppression.
- Yield monitoring : Employ HPLC or GC-MS to track intermediates and final product purity .
Q. How can the stereochemical configuration (cis/trans) of this acrylonitrile derivative be confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : Analyze coupling constants () between α,β-unsaturated protons; cis isomers typically exhibit , while trans isomers show .
- X-ray crystallography : Resolve spatial arrangement definitively (see advanced questions for details) .
- Polarimetry : Compare experimental optical rotation with computational predictions if chiral centers exist .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving structural ambiguities in nitro-furyl acrylonitrile derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) :
- Data collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation () at 173 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL-97 with full-matrix least-squares methods. Key parameters include and for high precision .
- Disorder handling : Use PART instructions for disordered atoms (e.g., fluorine positions in ) .
- Example data :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (C2/c) |
| Unit cell (Å) | , , |
| β angle (°) | 95.855 |
| Resolution (Å) | 0.75–0.84 |
Q. How can conflicting spectral and computational data regarding the compound’s electronic properties be reconciled?
- Methodological Answer :
- DFT calculations : Compare HOMO/LUMO energies (e.g., B3LYP/6-31G*) with experimental UV-Vis spectra to validate nitro-group electron-withdrawing effects .
- Electron density maps : Analyze Laplacian plots from SCXRD to identify charge distribution anomalies at the nitro-furyl junction .
- Contradiction resolution : Cross-reference IR carbonyl stretches (1650–1700 cm) with theoretical vibrational frequencies to detect resonance effects .
Q. What strategies are effective in mitigating toxicity risks during in vitro assays involving this compound?
- Methodological Answer :
- Dose optimization : Conduct MTT assays to determine IC values, prioritizing concentrations <10 µM to avoid nonspecific cytotoxicity .
- Metabolic stability : Use liver microsomes to assess nitro-reduction pathways, which may generate reactive intermediates .
- Protective measures : Implement fume hoods and PPE (gloves, goggles) during handling, as nitriles and nitro groups pose acute toxicity risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar acrylonitrile derivatives?
- Methodological Answer :
- Variable isolation : Systematically test parameters (e.g., solvent purity, catalyst batch) using Design of Experiments (DoE) .
- Byproduct profiling : Use LC-MS to identify side products (e.g., dimerization or hydrolysis artifacts) that reduce yields .
- Reproducibility protocols : Adopt standardized IUPAC guidelines for reporting yields, including workup methods and drying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
